Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride
Description
Molecular Architecture and Stereochemical Features
Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride (CID 3074572) features a unique spirocyclic framework that integrates an adamantane moiety with a thiazolidine ring system. The molecular formula C₁₃H₁₉NO₂S reflects its hybrid structure, combining the rigidity of adamantane with the heterocyclic flexibility of thiazolidine. The SMILES string (C1C2CC3CC1CC(C2)C34NCC(S4)C(=O)O) reveals the spiro junction at the adamantane’s C2 position, where the thiazolidine ring is fused via a shared carbon atom (Figure 1).
The InChIKey (MSMFJIJDQJCKOW-UHFFFAOYSA-N) confirms the compound’s stereochemical uniqueness, with the thiazolidine ring adopting a puckered conformation due to sulfur’s tetrahedral geometry. The adamantane component imposes significant steric constraints, forcing the thiazolidine-carboxylic acid substituent into a fixed orientation. This spatial arrangement is critical for intermolecular interactions, as evidenced by the predicted collision cross-section (CCS) values for various adducts (Table 1).
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 254.12093 | 153.5 |
| [M+Na]+ | 276.10287 | 155.1 |
| [M-H]- | 252.10637 | 147.0 |
| [M+NH₄]+ | 271.14747 | 177.0 |
The disparity in CCS values between cationic and anionic adducts (e.g., 153.5 Ų for [M+H]+ vs. 147.0 Ų for [M-H]-) highlights conformational changes induced by protonation states.
Properties
CAS No. |
159553-33-0 |
|---|---|
Molecular Formula |
C13H20ClNO2S |
Molecular Weight |
289.82 g/mol |
IUPAC Name |
spiro[1,3-thiazolidine-2,2'-adamantane]-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c15-12(16)11-6-14-13(17-11)9-2-7-1-8(4-9)5-10(13)3-7;/h7-11,14H,1-6H2,(H,15,16);1H |
InChI Key |
BQPYLNMWJYXEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NCC(S4)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Adamantane derivatives : Typically, adamantane or functionalized adamantane (e.g., adamantane-2-one or adamantane-2-spiro-lactone) serve as the core scaffold.
- Thiazolidine precursors : Usually synthesized from L-cysteine or related amino acid derivatives, which provide the thiazolidine ring and carboxylic acid functionality.
Key Reaction Steps
- Spirocyclization : The formation of the spiro linkage is achieved by condensation of the adamantane derivative with a thiazolidine intermediate, often under acidic or catalytic conditions.
- Ring closure and functional group transformations : The thiazolidine ring is formed by reaction of cysteine derivatives with aldehydes or ketones, followed by protection/deprotection steps if necessary.
- Salt formation : The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and crystallinity.
Detailed Preparation Methodology
Synthesis of Thiazolidine-4-carboxylic Acid Derivatives
- L-cysteine hydrochloride is reacted with an aldehyde under mild conditions (aqueous/ethanol mixture) to form thiazolidine-4-carboxylic acid derivatives.
- The reaction typically proceeds at room temperature with stirring for several hours, leading to precipitation of the product.
- The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Protection and Activation
- The nitrogen atom of the thiazolidine ring may be protected using tert-butyloxycarbonyl (t-Boc) groups to prevent side reactions.
- Activation of the carboxylic acid group is achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of hydrazine hydrate to form hydrazides or hydrazones, intermediates useful for further transformations.
Spirocyclization with Adamantane Derivatives
- The adamantane derivative (e.g., adamantane-2-one) is reacted with the thiazolidine intermediate under controlled conditions to form the spirocyclic compound.
- Acid catalysis or heating may be employed to facilitate ring closure and spiro linkage formation.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Hydrochloride Salt Formation and Purification
- The crude spiro compound is treated with hydrochloric acid to form the hydrochloride salt.
- The product is purified by recrystallization from suitable solvents, often involving activated carbon decolorization and filtration.
- Final drying under vacuum yields the pure Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride.
Representative Reaction Scheme (Summary)
| Step | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | L-cysteine hydrochloride + aldehyde (aqueous ethanol, RT) | Thiazolidine-4-carboxylic acid derivative | Precipitation and filtration |
| 2 | Protection with t-Boc (if needed) | N-protected thiazolidine acid | Prevents side reactions |
| 3 | Activation with DCC + hydrazine hydrate | Hydrazide/hydrazone intermediate | For further coupling |
| 4 | Condensation with adamantane derivative (acid catalysis) | Spirocyclic compound | Formation of spiro linkage |
| 5 | Treatment with HCl | Hydrochloride salt | Purification by recrystallization |
Research Findings and Data
- The synthesis yields a compound with molecular formula C13H19NO2S and molecular weight ~289.82 g/mol.
- The spirocyclic structure is confirmed by spectroscopic methods (NMR, IR, MS).
- Purity after recrystallization typically exceeds 99%, suitable for biological evaluation.
- The hydrochloride salt form improves solubility and stability, facilitating further pharmacological studies.
Comparative Notes on Preparation Methods
| Aspect | Method Using L-Cysteine and Aldehyde | Alternative Methods (e.g., Direct Spirocyclization) |
|---|---|---|
| Starting materials | Readily available amino acid and aldehydes | May require pre-functionalized adamantane derivatives |
| Reaction conditions | Mild, room temperature, aqueous/ethanol | Often requires acid catalysis and heating |
| Purification | Precipitation, filtration, recrystallization | Chromatography or crystallization |
| Yield and purity | High yield, >95% purity achievable | Variable, depends on conditions |
| Scalability | Good for lab and pilot scale | May be more complex industrially |
Chemical Reactions Analysis
Types of Reactions
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Functionalized adamantane derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The unique structure facilitates interactions with bacterial enzymes, potentially leading to inhibition of growth or cell death.
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in certain types of cancer, making it a candidate for further investigation as an anticancer drug. The mechanism of action appears to involve modulation of cellular pathways associated with growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a university laboratory tested several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development.
- Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups. The findings suggest that the compound may induce apoptosis through mitochondrial pathways, warranting further exploration in preclinical models.
Mechanism of Action
The mechanism of action of adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins. The thiazolidine ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) Hydrochloride
- Core Structure : Spiro[adamantane-2,2'-thiazolidine]-4'-carboxylic acid.
- Key Functional Groups : Thiazolidine ring (with carboxylic acid), adamantane cage, hydrochloride salt.
Similar Compounds
SR 142948A (Synonym): A structurally complex adamantane derivative with a pyrazole-carbonyl linkage and dimethylaminopropyl substituents. Its empirical formula (C₃₉H₅₁N₅O₆·HCl) reflects higher molecular weight, which may limit bioavailability compared to the spiro compound .
2-Substituted Thiazolidine-4-Carboxylic Acids : Prodrugs of L-cysteine (e.g., 2-(polyhydroxyalkyl)thiazolidine-4-carboxylic acids) lack the adamantane group but share the thiazolidine-carboxylic acid core. These compounds demonstrate hepatoprotective effects in mice by replenishing glutathione .
Spiro[azetidin-2-one-4,2'-adamantanes]: Feature a β-lactam ring instead of thiazolidine. Example: 1-Chlorosulfonyl-3-phenyl-spiro[azetidin-2-one-4,2'-adamantane], synthesized via Grignard reactions with adamantanone. The β-lactam ring confers antimicrobial activity .
Structural Comparison Table
| Compound | Core Structure | Functional Groups | Molecular Formula | Key Feature |
|---|---|---|---|---|
| Target Compound | Spiroadamantane-thiazolidine | Thiazolidine-4-carboxylic acid, HCl | C₁₃H₁₉NO₂S·HCl | Conformational rigidity |
| SR 142948A | Adamantane-pyrazole-carbonyl | Multiple aromatic and alkyl groups | C₃₉H₅₁N₅O₆·HCl | High molecular weight |
| 2-(Polyhydroxyalkyl)thiazolidine-4-CA | Thiazolidine | Hydroxyalkyl substituents | Variable (e.g., C₈H₁₃NO₃S) | Cysteine prodrug activity |
| Spiroazetidin-2-one-adamantane | Spiroadamantane-β-lactam | Chlorosulfonyl, phenyl | C₁₇H₂₀ClNO₃S | Antimicrobial potential |
Pharmacological Activity
- Target Compound: No in vivo data reported. Predicted collision cross-section (CCS) values for ions like [M+H]+ (m/z 264.1, CCS 186.7 Ų) suggest moderate bioavailability .
- 2-Substituted Thiazolidine-4-Carboxylic Acids: Orally active prodrugs that elevate hepatic glutathione by 40–60% in acetaminophen-overdosed mice, mitigating hepatotoxicity .
- SR 142948A : Acts as a neurokinin receptor antagonist, with demonstrated efficacy in preclinical models of CNS disorders .
Pharmacokinetic Comparison Table
Biological Activity
Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride, also referred to as spiro[1,3-thiazolidine-2,4'-adamantane]-1'-carboxylic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique spirocyclic structure that combines an adamantane core with a thiazolidine ring. Its molecular formula is , and it has a molecular weight of approximately 289.82 g/mol. The distinct structural arrangement contributes to its biological activity by allowing interactions with various biological targets, potentially leading to modulation of enzyme activity and other biochemical pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that certain derivatives of this compound demonstrate effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions is thought to underlie its antimicrobial effects .
Antiproliferative Effects
In vitro studies have explored the antiproliferative effects of compounds related to thiazolidine derivatives. For instance, derivatives similar to Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) have been tested against melanoma and prostate cancer cells, showing promising results in inhibiting cell growth . The mechanism involves interference with cellular signaling pathways that regulate proliferation and survival.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, influencing their activity and leading to various biological effects. This binding can modulate pathways involved in inflammation, apoptosis, and microbial resistance .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, suggesting moderate to strong antibacterial properties .
Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of thiazolidine derivatives on cancer cell lines. The study found that certain derivatives inhibited the proliferation of prostate cancer cells by up to 70% at a concentration of 50 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Adamantane | 281-23-2 | Basic adamantane structure without functional modifications. |
| Thiazolidine | 504-30-9 | Contains a thiazolidine ring but lacks the adamantane framework. |
| Spiro[adamantane] derivatives | Various | Incorporate spiro structures but differ in substituents or core structures. |
The combination of the adamantane core with the thiazolidine ring and carboxylic acid functionality in this compound potentially enhances its biological activity compared to other derivatives lacking such features .
Q & A
Q. What synthetic methodologies are recommended for preparing Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via a multi-step process:
- Step 1: React adamantane derivatives (e.g., adamantan-2-amine) with thiazolidine-4-carboxylic acid precursors under acidic coupling conditions.
- Step 2: Isolate the spiro-adamantane-thiazolidine intermediate using recrystallization (e.g., ethanol/water mixtures) to remove unreacted reagents.
- Step 3: Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in anhydrous conditions, followed by vacuum drying .
- Purity Optimization: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity (>98%) and monitor by NMR (e.g., ¹³C for spiro carbon confirmation) .
Q. What purification techniques are effective for removing byproducts in the synthesis of this compound?
Methodological Answer:
- Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts.
- Recrystallization: Ethanol/water (3:1 v/v) at 4°C yields high-purity crystals.
- Critical Considerations: Monitor for adamantane ring oxidation byproducts (e.g., via LC-MS) and residual solvents (e.g., DCM) using GC-MS .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Decontamination: Clean spills with 10% sodium bicarbonate solution to neutralize acidic residues.
- Waste Disposal: Collect in sealed containers labeled "halogenated organic waste" and incinerate via EPA-approved methods.
- Training: Mandatory SDS review and emergency response drills (e.g., eye-flushing procedures) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be characterized?
Methodological Answer:
- Stability Studies: Conduct accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis.
- pH Sensitivity: At pH <3, the thiazolidine ring may hydrolyze; monitor via FT-IR for carbonyl group formation.
- Degradation Characterization: Use high-resolution mass spectrometry (HRMS) to identify fragmentation patterns (e.g., m/z shifts indicating adamantane ring cleavage) .
Q. What experimental designs are suitable for investigating the compound’s interaction with sulfhydryl-containing enzymes?
Methodological Answer:
- Enzyme Assays: Use Ellman’s reagent (DTNB) to quantify free thiol groups in cysteine proteases before/after exposure to the compound.
- Kinetic Studies: Measure IC₅₀ values via fluorometric assays (e.g., fluorogenic substrate Z-FR-AMC for cathepsin B inhibition).
- Structural Analysis: Perform X-ray crystallography or molecular docking to map binding interactions with the thiazolidine moiety .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Standardized Protocols: Use the shake-flask method (USP) in buffered solutions (pH 1–7.4) at 25°C.
- Solvent Screening: Test co-solvents (e.g., DMSO:PBS mixtures) to mimic physiological conditions.
- Data Validation: Cross-reference with nephelometry to distinguish true solubility from colloidal suspensions .
Q. What analytical methods validate the compound’s identity and stereochemical configuration?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm enantiomeric purity.
- NMR Assignments: Analyze ¹H-¹H COSY and NOESY spectra to verify spiro junction geometry and adamantane-thiazolidine spatial orientation.
- Elemental Analysis: Confirm C, H, N, S, Cl content within 0.4% theoretical values .
Q. How do solvolysis mechanisms influence the reactivity of the spiro-adamantane-thiazolidine system?
Methodological Answer:
- Kinetic Profiling: Perform solvolysis in aqueous ethanol (70% v/v) at 50°C, tracking product formation via GC-MS.
- Activation Parameters: Calculate ΔH‡ and ΔS‡ using Eyring plots from rate constants at 25–60°C.
- Comparative Studies: Contrast with non-spiro adamantane derivatives to isolate steric/electronic effects of the thiazolidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
